molecular formula C11H15Cl2NO2 B1284360 Ethyl 3-amino-3-(3-chlorophenyl)propanoate hydrochloride CAS No. 188815-45-4

Ethyl 3-amino-3-(3-chlorophenyl)propanoate hydrochloride

Cat. No.: B1284360
CAS No.: 188815-45-4
M. Wt: 264.14 g/mol
InChI Key: CUNJGODSZUQLJY-UHFFFAOYSA-N
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Description

Ethyl 3-amino-3-(3-chlorophenyl)propanoate hydrochloride is an organic compound with the molecular formula C11H15Cl2NO2. It is a hydrochloride salt form of ethyl 3-amino-3-(3-chlorophenyl)propanoate. This compound is known for its applications in various fields, including pharmaceuticals and chemical research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-amino-3-(3-chlorophenyl)propanoate hydrochloride typically involves the esterification of 3-amino-3-(3-chlorophenyl)propanoic acid with ethanol in the presence of a suitable catalyst. The reaction is followed by the addition of hydrochloric acid to form the hydrochloride salt .

Industrial Production Methods

In industrial settings, the production of this compound is carried out in large reactors with controlled temperature and pressure conditions. The process involves the use of high-purity reagents and solvents to ensure the quality and yield of the final product .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-amino-3-(3-chlorophenyl)propanoate hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 3-amino-3-(3-chlorophenyl)propanoate hydrochloride has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development and therapeutic applications.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals

Mechanism of Action

The mechanism of action of ethyl 3-amino-3-(3-chlorophenyl)propanoate hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 3-amino-3-(3-chlorophenyl)propanoate hydrochloride is unique due to its specific substitution pattern on the phenyl ring, which can influence its chemical reactivity and biological activity. The presence of the chlorine atom at the 3-position of the phenyl ring can affect the compound’s interaction with molecular targets and its overall pharmacological profile .

Properties

IUPAC Name

ethyl 3-amino-3-(3-chlorophenyl)propanoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14ClNO2.ClH/c1-2-15-11(14)7-10(13)8-4-3-5-9(12)6-8;/h3-6,10H,2,7,13H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUNJGODSZUQLJY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(C1=CC(=CC=C1)Cl)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15Cl2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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